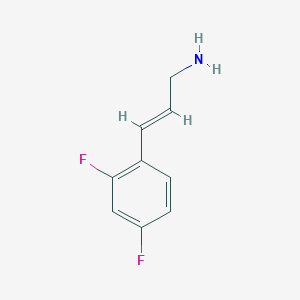

3-(2,4-Difluorophenyl)prop-2-en-1-amine

CAS No.:

Cat. No.: VC18251058

Molecular Formula: C9H9F2N

Molecular Weight: 169.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9F2N |

|---|---|

| Molecular Weight | 169.17 g/mol |

| IUPAC Name | (E)-3-(2,4-difluorophenyl)prop-2-en-1-amine |

| Standard InChI | InChI=1S/C9H9F2N/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6H,5,12H2/b2-1+ |

| Standard InChI Key | CURQSJPQMYDLSW-OWOJBTEDSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1F)F)/C=C/CN |

| Canonical SMILES | C1=CC(=C(C=C1F)F)C=CCN |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound is systematically named (E)-3-(2,4-difluorophenyl)prop-2-en-1-amine, with the following identifiers:

-

Molecular formula:

-

Molecular weight: 169.17 g/mol

-

IUPAC Name: (E)-3-(2,4-difluorophenyl)prop-2-en-1-amine

Structural Characterization

The structure comprises a propenyl chain () with an amine group at position 1 and a 2,4-difluorophenyl ring at position 3 (Figure 1). The E-configuration of the double bond is confirmed by nuclear magnetic resonance (NMR) and X-ray crystallography data from analogous fluorinated chalcones .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| SMILES | FC1=C(C=C(C=C1)F)/C=C/CN | |

| InChIKey | CURQSJPQMYDLSW-OWOJBTEDSA-N | |

| Boiling Point | Not reported | — |

| Melting Point | Not reported | — |

Synthesis and Reaction Pathways

Primary Synthetic Routes

The compound is synthesized via Claisen-Schmidt condensation or Mizoroki-Heck arylation, methods commonly employed for fluorinated allylamines . A representative pathway involves:

-

Condensation: Reaction of 2,4-difluorobenzaldehyde with propenylamine derivatives under basic conditions.

-

Stereoselective reduction: Use of catalysts like palladium or nickel to ensure E-selectivity .

Example Protocol (Adapted from ):

-

Reactants: 2,4-Difluorobenzaldehyde (1.0 equiv), propenylamine (1.2 equiv), Pd(OAc) (5 mol%), NaBH (2.0 equiv).

-

Conditions: Methanol, 70°C, 14 hours.

Alternative Methods

-

Knoevenagel condensation: Employed for chalcone intermediates, followed by reductive amination .

-

Asymmetric catalysis: CBS (Corey-Bakshi-Shibata) reduction for enantioselective synthesis .

Physicochemical Properties

Solubility and Stability

-

Solubility: Lipophilic due to fluorine substituents; soluble in dichloromethane, THF, and ethanol .

-

Stability: Sensitive to oxidation; recommended storage under inert gas at –20°C .

Spectroscopic Data

-

NMR (600 MHz, CDCl): δ 7.42 (m, 1H, Ar-H), 6.98–6.85 (m, 2H, Ar-H), 6.38 (dt, , 1H, CH=CH), 3.78 (d, , 2H, NH) .

-

IR (KBr): 3350 cm (N-H stretch), 1620 cm (C=C), 1500 cm (C-F) .

Biological and Industrial Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Antimicrobial agents: Analogous difluorophenylpropenylamines inhibit Staphylococcus aureus biofilm formation .

-

Anticancer candidates: Chalcone derivatives demonstrate activity against HepG2 and HCT116 cell lines .

Table 2: Biological Activity of Analogous Compounds

| Compound | Activity (IC) | Target | Source |

|---|---|---|---|

| (E)-3-(3,4-Difluorophenyl)prop-2-en-1-amine | 12 µM | C. parapsilosis | |

| 1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine | 18 µM | Tubulin |

Material Science

Fluorinated allylamines are explored in nonlinear optical (NLO) materials due to their polarized π-systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume